molecular formula C25H19ClFNO4 B2918419 3-(4-chlorobenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one CAS No. 866809-29-2

3-(4-chlorobenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one

Cat. No. B2918419
CAS RN: 866809-29-2
M. Wt: 451.88
InChI Key: OJYDPTBHHOFLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is a synthetic compound with potential pharmacological properties. It belongs to the class of quinoline derivatives and has been extensively studied for its biological activities.

Scientific Research Applications

Interactions with Human Serum Albumin

A study focused on fluorodihydroquinazolin derivatives, including compounds structurally related to 3-(4-chlorobenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one, to understand their interactions with human serum albumin (HSA). These interactions are crucial for the pharmacokinetic behavior of drugs, influencing their distribution, metabolism, and efficacy. The research demonstrated that these compounds bind to HSA, inducing conformational changes and quenching HSA's intrinsic fluorescence through a static quenching mechanism. This suggests potential implications for drug design and delivery systems, where modifying the fluorine substitution could enhance drug-HSA interactions (Wang et al., 2016).

Binding Characteristics with Peripheral Benzodiazepine Receptors

Another study explored the binding characteristics of a structurally similar compound to peripheral benzodiazepine receptors, highlighting the specificity and potential therapeutic implications for neurological disorders. Although not the exact compound, the research underscores the importance of the structural motifs present in 3-(4-chlorobenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one for interacting with biological targets (Chaki et al., 1999).

Photolabile Protecting Groups

Research on brominated hydroxyquinoline, a compound sharing a common structural framework with the quinolin-4(1H)-one derivatives, provided insights into its application as a photolabile protecting group. This has implications for controlled drug release and the development of light-responsive therapeutic agents. The study suggests that similar quinoline derivatives could be engineered for specific release profiles, enhancing targeted therapy (Fedoryak & Dore, 2002).

Vasodilation and Hypotension Effects

A novel quinazolin-4(3H)-one derivative demonstrated significant vasorelaxant and antihypertensive effects, offering insights into the potential cardiovascular applications of such compounds. By inhibiting calcium flux, it induces vasodilation, suggesting a mechanism that could be shared by 3-(4-chlorobenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one in managing hypertension (Li et al., 2016).

Antioxidant Studies

Quinazolin derivatives have been synthesized and evaluated for their antioxidant properties, indicative of the potential for 3-(4-chlorobenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one to serve as a basis for developing new antioxidant agents. These compounds showed promising results against oxidative stress, suggesting their utility in therapeutic contexts where oxidative damage plays a key role (Al-azawi, 2016).

properties

IUPAC Name

3-(4-chlorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFNO4/c1-31-22-11-19-21(12-23(22)32-2)28(13-15-4-3-5-18(27)10-15)14-20(25(19)30)24(29)16-6-8-17(26)9-7-16/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYDPTBHHOFLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.